(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

Catalog No.
S12746524
CAS No.
M.F
C9H9Cl2NO2
M. Wt
234.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

Product Name

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

IUPAC Name

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

InChI

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

MQEZPQHIAIRXQC-QMMMGPOBSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is an amino acid derivative characterized by its unique structure, which includes a propanoic acid backbone and a dichlorophenyl group. The compound has the molecular formula C9H9Cl2NO2C_9H_9Cl_2NO_2 and a molecular weight of approximately 234.08 g/mol. It is known for its chirality, specifically existing as the (3S) enantiomer, which can influence its biological activity and interactions in various chemical contexts .

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Esterification: Reacting with alcohols can form esters, which are useful in various applications including pharmaceuticals.
  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the synthesis of more complex molecules.

(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid exhibits significant biological properties:

  • Neurotransmitter Modulation: It acts as an antagonist at certain glutamate receptors, influencing excitatory neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to confirm these effects .

The synthesis of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis often begins with commercially available chlorinated phenolic compounds and amino acids.
  • Reagents: Key reagents may include coupling agents for amide formation and protecting groups for functional groups during synthesis.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve high purity levels .

This compound has several potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed into drugs targeting neurological conditions or infections.
  • Research: It serves as a valuable tool in biochemical studies aimed at understanding receptor interactions and neurotransmission mechanisms.
  • Chemical Building Block: Its unique structure makes it a useful intermediate in the synthesis of more complex organic compounds .

Studies investigating the interactions of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid with biological targets have revealed:

  • Binding Affinity: Research shows that it has a measurable affinity for certain glutamate receptors, indicating its potential role as a modulator in synaptic transmission.
  • Synergistic Effects: When combined with other pharmacological agents, it may enhance or inhibit their effects, highlighting its importance in drug formulation strategies .

Several compounds share structural similarities with (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-3-(2,5-dichlorophenyl)propanoic acidC9H9Cl2NO2C_9H_9Cl_2NO_2Different chlorination pattern
Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoateC10H11ClNO2C_{10}H_{11}ClNO_2Methyl ester derivative
4-Amino-4-(2,6-dichlorophenyl)butanoic acidC10H12Cl2N2O2C_{10}H_{12}Cl_2N_2O_2Longer carbon chain with different substitution

These compounds highlight the uniqueness of (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid in terms of its specific biological activity and structural characteristics. Its distinctive dichlorophenyl group contributes to its specific interactions within biological systems compared to other similar compounds .

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

233.0010339 g/mol

Monoisotopic Mass

233.0010339 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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